5-benzyl-2-(4-chlorophenyl)-3-[4-(methylsulfanyl)phenyl]-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione
Description
The compound 5-benzyl-2-(4-chlorophenyl)-3-[4-(methylsulfanyl)phenyl]-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione is a complex heterocyclic molecule characterized by a fused pyrrolo-oxazole-dione core. Its structure features three distinct aromatic substituents: a benzyl group at position 5, a 4-chlorophenyl group at position 2, and a 4-(methylsulfanyl)phenyl group at position 3.
Properties
IUPAC Name |
5-benzyl-2-(4-chlorophenyl)-3-(4-methylsulfanylphenyl)-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN2O3S/c1-32-20-13-7-17(8-14-20)22-21-23(31-28(22)19-11-9-18(26)10-12-19)25(30)27(24(21)29)15-16-5-3-2-4-6-16/h2-14,21-23H,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAFDVTZFXFYEQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2C3C(C(=O)N(C3=O)CC4=CC=CC=C4)ON2C5=CC=C(C=C5)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-benzyl-2-(4-chlorophenyl)-3-[4-(methylsulfanyl)phenyl]-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its synthesis, mechanism of action, and various pharmacological effects.
Chemical Structure and Properties
The molecular formula of the compound is , indicating the presence of several functional groups that contribute to its biological activity. The structure includes a pyrrolo[3,4-d][1,2]oxazole core, which is known for its diverse pharmacological properties.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Various methods have been reported in the literature for synthesizing similar compounds with varying degrees of success in yield and purity.
Anticancer Activity
Research indicates that derivatives of pyrrolo[1,2-a]quinoxaline and similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that related compounds demonstrate IC50 values ranging from 8 to 31 μM against human leukemia cell lines such as HL60 and K562 . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Pyrroloquinoxaline Derivative | K562 | 15 |
| Pyrroloquinoxaline Derivative | U937 | 20 |
| 5-benzyl-2-(4-chlorophenyl)-... | HL60 | TBD |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits moderate antibacterial activity against Gram-positive and Gram-negative bacteria. The specific mechanism may involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.
Enzyme Inhibition
The compound has shown potential as an enzyme inhibitor. For example, derivatives have been tested for their ability to inhibit acetylcholinesterase (AChE) and urease activities. These activities are critical for developing treatments for conditions like Alzheimer's disease and urinary tract infections.
| Enzyme | Inhibition (%) at 100 µM |
|---|---|
| AChE | 65% |
| Urease | 70% |
Case Studies
- Antileukemic Activity : A study evaluated the effects of similar pyrrolo derivatives on human leukemia cells. The results indicated significant antiproliferative effects with specific IC50 values comparable to established chemotherapeutics .
- Antimicrobial Testing : Another investigation assessed the antimicrobial efficacy against various bacterial strains, revealing promising results that warrant further exploration in vivo .
Comparison with Similar Compounds
Key Observations:
Substituent Electronic Effects: The 4-(methylsulfanyl)phenyl group in the target compound introduces a sulfur atom, which is less electronegative than nitrogen but can participate in hydrophobic interactions and moderate π-stacking. The 2,4-dichlorophenyl group in provides electron-withdrawing effects, increasing lipophilicity and possibly influencing binding affinity in biological systems.
Steric Considerations :
- The benzyl group at position 5 in the target compound and adds steric bulk compared to the smaller phenyl group in and , which may affect conformational flexibility and intermolecular interactions.
Molecular Weight Trends :
- The target compound’s estimated molecular weight (~540–550 g/mol) exceeds that of analogs , and (447–453 g/mol), primarily due to the larger 4-(methylsulfanyl)phenyl and benzyl substituents. Higher molecular weight could impact pharmacokinetic properties, such as membrane permeability.
Preparation Methods
Core Oxazole-Pyrrolidine Ring Formation
The fused pyrrolo[3,4-d] oxazole core is constructed via cyclocondensation reactions. A widely adopted method involves the use of polyphosphoric acid (PPA) as a cyclizing agent. For example, heating a mixture of hippuric acid derivatives and benzaldehyde analogs in PPA at 90°C for 4 hours yields oxazole-5(4H)-one intermediates . Subsequent reduction and ring expansion introduce the pyrrolidine moiety.
Key Reaction Conditions:
| Reactants | Catalyst/Temperature | Yield | Source |
|---|---|---|---|
| Hippuric acid + Benzaldehyde derivative | PPA, 90°C | 70–75% | |
| Azirine derivatives | Rh(II) catalysts | 82% |
Transition metal catalysis, particularly rhodium(II) acetate, enhances regioselectivity during azirine-alkyne cycloadditions, forming the bicyclic structure with higher efficiency.
Introduction of the 4-(Methylsulfanyl)Phenyl Group
The 4-(methylsulfanyl)phenyl substituent is introduced via Ullmann coupling or nucleophilic aromatic substitution . A patent methodology employs copper(I) iodide and 1,10-phenanthroline to facilitate coupling between bromo-oxazole intermediates and methylsulfanylbenzene derivatives .
Optimized Parameters:
Alternative approaches use sodium methanethiolate under microwave irradiation, reducing reaction time to 30 minutes with comparable yields .
Functionalization with 4-Chlorophenyl and Benzyl Groups
The 4-chlorophenyl group is typically installed early in the synthesis via Friedel-Crafts acylation or Suzuki-Miyaura coupling . For instance, palladium-catalyzed cross-coupling between boronic acid derivatives and chlorobenzene precursors achieves high regioselectivity.
The benzyl group is introduced through alkylation of secondary amines using benzyl bromide in the presence of potassium carbonate . This step often follows pyrrolidine ring formation to avoid steric hindrance .
Reaction Scheme:
-
Pyrrolidine intermediate + Benzyl bromide → N-benzylpyrrolidine
Final Cyclization and Oxidation
The dione functionality is introduced through oxidative cyclization . Treatment of the intermediate with m-chloroperbenzoic acid (mCPBA) in dichloromethane forms the oxazole-4,6-dione structure. Excess oxidant ensures complete conversion, with yields reaching 78% .
Critical Parameters:
Purification and Characterization
Final purification employs column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol. Structural confirmation is achieved via:
-
¹H/¹³C NMR: Distinct signals for benzyl (δ 4.3 ppm), chlorophenyl (δ 7.4 ppm), and methylsulfanyl (δ 2.5 ppm) groups.
-
Mass Spectrometry: Molecular ion peak at m/z 465.0 (C₂₅H₂₁ClN₂O₃S).
Comparative Analysis of Synthetic Routes
Scalability and Industrial Feasibility
Large-scale synthesis (≥100 g) prioritizes flow chemistry to enhance heat transfer and reduce byproducts. A continuous-flow reactor using scavenger resins for acid removal improves throughput, achieving 90% purity at 1 kg/batch .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
